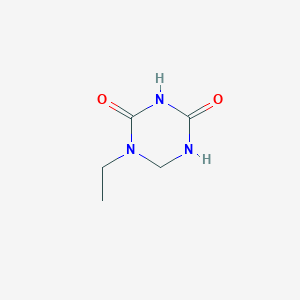

1-Ethyl-1,3,5-triazinane-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

66678-74-8 |

|---|---|

Molecular Formula |

C5H9N3O2 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

1-ethyl-1,3,5-triazinane-2,4-dione |

InChI |

InChI=1S/C5H9N3O2/c1-2-8-3-6-4(9)7-5(8)10/h2-3H2,1H3,(H2,6,7,9,10) |

InChI Key |

JSSARRKQIIWPFC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CNC(=O)NC1=O |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Ethyl 1,3,5 Triazinane 2,4 Dione

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structure Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. ipb.pt By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms within the 1-Ethyl-1,3,5-triazinane-2,4-dione molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment. The ethyl group attached to the N1 position would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling with the adjacent protons. The protons on the triazinane ring, specifically the methylene group at C6 and the N-H protons at positions 3 and 5, would appear at chemical shifts influenced by their local electronic environment. libretexts.org The N-H protons are often broad and their chemical shift can be dependent on solvent and concentration. ipb.pt

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu Distinct signals are anticipated for the two carbonyl carbons (C2 and C4), the methylene carbon of the ethyl group, the methyl carbon of the ethyl group, and the methylene carbon (C6) within the triazinane ring. The chemical shifts of the carbonyl carbons would be observed significantly downfield, characteristic of their electron-deficient nature. oregonstate.edu

Expected NMR Data:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N1-CH ₂-CH₃ | ~3.5 - 3.8 | Quartet (q) | ~7.2 |

| N1-CH₂-CH ₃ | ~1.1 - 1.3 | Triplet (t) | ~7.2 |

| C6-H ₂ | ~4.0 - 4.5 | Singlet (s) | N/A |

| N3-H | ~7.5 - 8.5 | Broad Singlet (br s) | N/A |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C 2=O | ~150 - 155 |

| C 4=O | ~150 - 155 |

| C 6 | ~65 - 75 |

| N1-C H₂-CH₃ | ~40 - 45 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. libretexts.org For this compound (Molecular Formula: C₅H₉N₃O₂), high-resolution mass spectrometry (HRMS) would confirm the exact mass and, consequently, its molecular formula.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙), which would then undergo characteristic fragmentation. The fragmentation of cyclic structures like triazinanes often involves the loss of small, stable neutral molecules or radicals. youtube.com Expected fragmentation pathways could include the loss of the ethyl group, cleavage of the triazinane ring, and sequential loss of isocyanate (HNCO) or related fragments. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. libretexts.orgnist.gov The stability of resulting fragment ions, such as acylium ions, often dictates the most abundant peaks in the spectrum. libretexts.org

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity | Description |

|---|---|---|

| 143.0695 | [C₅H₉N₃O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 114.0538 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 100.0382 | [M - HNCO]⁺˙ | Loss of isocyanic acid |

| 71.0378 | [C₃H₅N₂O]⁺ | Ring fragmentation product |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes. uni-siegen.denih.gov These two techniques are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically found in the region of 1650-1750 cm⁻¹. The presence of two distinct carbonyl groups might lead to symmetric and asymmetric stretching bands. N-H stretching vibrations for the secondary amide groups would appear as broad bands in the 3200-3400 cm⁻¹ region. C-H stretching vibrations from the ethyl group and the ring methylene would be observed around 2850-3000 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy would also detect the key vibrational modes. The symmetric stretching of the triazinane ring is often a strong and characteristic band in the Raman spectrum. nih.gov Carbonyl stretches are also Raman active. Since Raman and IR spectroscopy are governed by different selection rules (changes in polarizability for Raman, changes in dipole moment for IR), comparing the two spectra can provide deeper insights into the molecular symmetry. uni-siegen.de

Table 4: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| ~3200 - 3400 | N-H Stretch | IR |

| ~2850 - 3000 | C-H Stretch (aliphatic) | IR, Raman |

| ~1650 - 1750 | C=O Stretch (Amide I) | IR, Raman |

| ~1550 - 1600 | N-H Bend (Amide II) | IR |

| ~1300 - 1400 | C-N Stretch | IR, Raman |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Supramolecular Assembly

The analysis would reveal the geometry of the six-membered triazinane ring (e.g., whether it adopts a chair, boat, or twisted conformation) and the orientation of the N-ethyl substituent. Furthermore, it would elucidate the supramolecular assembly, showing how individual molecules pack in the crystal lattice. This packing is often dictated by intermolecular interactions, such as hydrogen bonding between the N-H donors and the carbonyl oxygen acceptors of neighboring molecules, which would be clearly identified and characterized.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845 |

| Z | 4 |

| Key H-Bond (D-H···A) | N3-H3···O2 |

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy refers to a group of techniques, including circular dichroism (CD) and optical rotatory dispersion (ORD), that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. numberanalytics.comsaschirality.org

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it will not exhibit a signal in chiroptical spectroscopy. This section would only become applicable if a chiral center were introduced into the molecule, for example, by substitution at the C6 position with two different groups, leading to the formation of enantiomers. In such a case, chiroptical spectroscopy would be essential for distinguishing between the enantiomers and determining their absolute configuration. nih.govnih.gov

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

Computational chemistry has become a powerful tool in modern chemical research, offering profound insights into molecular properties and behaviors. Techniques such as Density Functional Theory (DFT), molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are routinely applied to understand and predict the characteristics of novel compounds. However, the application of these sophisticated methods to this compound has not been a focus of reported research.

General studies on related 1,3,5-triazine (B166579) structures often employ these computational tools. For instance, DFT calculations are frequently used to investigate the electronic properties and stability of various triazine-based systems. ekb.egnih.gov Similarly, molecular docking and molecular dynamics simulations are common in studies exploring the potential interactions of triazine derivatives with biological targets, often in the context of drug discovery. nih.govnih.govrsc.org QSAR studies have also been developed for series of triazine analogs to correlate their structural features with specific activities. nih.gov

Despite the prevalence of these methods in the study of the wider triazine family, specific data and detailed analyses pertaining to this compound—including its conformational energy landscapes, specific molecular descriptors like TPSA and LogP in a non-clinical context, mechanistic insights from molecular docking, or predicted reaction pathways—are conspicuously absent from the available scientific literature.

Consequently, a detailed article structured around the specific computational and theoretical investigations of this compound, as requested, cannot be generated at this time due to the lack of foundational research and published data on the subject. The scientific community has yet to direct its computational focus to this particular compound in a manner that would allow for a thorough and accurate discussion of its theoretical chemistry.

Chemical Reactivity and Transformation of 1 Ethyl 1,3,5 Triazinane 2,4 Dione Derivatives

Tautomerism and Isomerism in Triazinane-2,4-dione Systems

The 1,3,5-triazinane-2,4-dione (B1200504) scaffold, also known as 5-azauracil, is capable of existing in several tautomeric forms due to proton mobility. The primary equilibrium is between the dioxo (lactam) form and various hydroxy (lactim) forms. researchgate.netresearchgate.net While the dioxo form is generally predominant, especially in the solid state, the presence of different tautomers in solution can significantly influence the molecule's reactivity and interactions. researchgate.netacademie-sciences.fr

Theoretical studies, often employing Density Functional Theory (DFT), have elucidated the relative stabilities and interconversion pathways of these tautomers. researchgate.netresearchgate.netnih.gov In aqueous solution, it has been shown that 1,3,5-triazine-2,4(1H,3H)-dione can exist in equilibrium with two primary hydroxy tautomers: 6-hydroxy-1,3,5-triazin-2(1H)-one and 4-hydroxy-1,3,5-triazin-2(1H)-one. researchgate.net The interconversion is often facilitated by solvent molecules, such as water, which assist in the proton transfer. researchgate.netkhanacademy.org The presence of an N-ethyl group, as in 1-Ethyl-1,3,5-triazinane-2,4-dione, restricts the number of possible tautomers but the fundamental keto-enol equilibrium remains a key characteristic.

The stabilization of certain tautomers can be influenced by intramolecular hydrogen bonding, particularly in derivatives with appropriate substituents. academie-sciences.frmasterorganicchemistry.com The equilibrium between these forms is crucial as it dictates the nucleophilic and electrophilic character of different sites within the molecule. masterorganicchemistry.com

| Tautomeric Form | Structure | Key Features |

| Dioxo (Lactam) |  | Predominant form; exhibits amide and ketone reactivity. |

| 4-Hydroxy (Lactim) |  | Enol-like reactivity at the C4 position. |

| 6-Hydroxy (Lactim) |  | Enol-like reactivity at the C6 position. |

Note: The table presents the core 1,3,5-triazinane-2,4-dione tautomers. The N1 position would be substituted with an ethyl group in the specified compound.

Nucleophilic and Electrophilic Substitution Reactions on the Triazinane Ring

The 1,3,5-triazine (B166579) ring is inherently electron-deficient, which makes it highly susceptible to nucleophilic substitution, particularly when substituted with good leaving groups like halogens. wikipedia.org Conversely, electrophilic aromatic substitution is generally difficult to achieve. wikipedia.org

The synthesis of substituted 1,3,5-triazines often begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govresearchgate.net The reactivity of the chlorine atoms is modulated by the electronic properties of the substituents already present on the ring. The substitution of the first chlorine atom is typically performed at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third requires heating, demonstrating the deactivating effect of electron-donating nucleophiles on the remaining positions. frontiersin.org A wide array of nucleophiles, including amines, thiols, and phenols, can be used to create diverse derivatives. frontiersin.orgcsic.es The hydrolysis of chloro-s-triazines is a key reaction, with the rate being influenced by the substituents on the ring and the pH of the medium. rsc.orgrsc.org

For a this compound system, nucleophilic attack would likely occur at the C6 position if it bears a suitable leaving group. The nitrogen atoms of the ring, particularly N3 and N5, can also undergo reactions such as alkylation, depending on the reaction conditions and the tautomeric form present.

Oxidation and Reduction Pathways of the Dione (B5365651) Moiety

The dione moiety within the this compound structure presents sites for both oxidation and reduction, although these reactions are less explored than substitutions on the triazine ring. The reactivity is analogous to that of cyclic amides and ketones.

Reduction of the triazine ring itself has been observed in related systems. For instance, the chemical reduction of 2,4,6-tricyano-1,3,5-triazine can lead to an unstable radical anion that subsequently dimerizes. nih.govutah.edu This suggests that under potent reducing conditions, the π-system of the triazinane-dione ring could be susceptible to electron transfer and subsequent reactions.

Oxidation pathways often involve the substituents on the triazine ring rather than the core itself, as seen in the degradation of s-triazine herbicides where side-chains are oxidized. acs.org The dione moiety, containing amide functional groups, is generally stable towards oxidation. However, strong oxidizing agents could potentially lead to ring-opening or degradation, similar to the oxidative cleavage of amides under harsh conditions. The photosensitized oxygenation of related pyrimidinediamines to yield triazine derivatives indicates that photochemical oxidation methods can be effective.

Cycloaddition and Condensation Reactions for Scaffold Expansion

The 1,3,5-triazinane (B94176) ring system can serve as a synthon for the construction of other heterocyclic scaffolds through cycloaddition and condensation reactions. These reactions leverage the reactivity of the ring's C-N bonds and can be used to build more complex molecular architectures.

1,3,5-Triazinanes have been shown to participate in formal [3+2] and [2+2+1+1] cycloaddition reactions. For example, the reaction of 1,3,5-triazinanes with donor-acceptor aziridines, catalyzed by Lewis acids like Y(OTf)₃, provides access to substituted imidazolidines. researchgate.net A [2+2+1+1] cycloaddition with active methylene (B1212753) compounds can yield hexahydropyrimidines. researchgate.net These reactions often proceed through the in-situ fragmentation of the triazinane ring to generate reactive imine intermediates.

Furthermore, electron-deficient triazines can undergo inverse electron demand Diels-Alder reactions. nih.govnih.gov For instance, 1,3,5-triazine can react with enamines in a thermal cycloaddition to produce pyrimidines in a regiospecific manner. acs.org Condensation reactions are also a key method for building the triazine scaffold itself, as seen in the one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives from aldehydes, thiourea, and orthoformates, which highlights the utility of condensation strategies in this chemical space. nih.gov

Stability and Degradation Pathways under Environmental Conditions (Excluding Human Metabolism)

The environmental fate of s-triazine derivatives is a subject of extensive research, largely driven by their widespread use as herbicides. The 1,3,5-triazinane-2,4-dione structure shares the same core as many of these compounds and is expected to undergo similar degradation processes. The primary environmental degradation pathways are hydrolysis, photolysis, and microbial degradation. nih.govmdpi.combohrium.com

Hydrolysis: The s-triazine ring can be cleaved by chemical hydrolysis, a process that is often catalyzed by surfaces like aluminum oxide or is dependent on soil pH. unl.eduutwente.nl The ultimate products of complete hydrolysis are ammonia (B1221849) and carbon dioxide. utwente.nlnih.gov For substituted triazines, hydrolysis often begins with the removal of side chains.

Photodegradation: In the presence of light (photolysis), particularly UV radiation, triazine compounds can be degraded. acs.orgcsbsju.edu This process is often slow but can be significantly accelerated by photocatalysts like titanium dioxide (TiO₂) or the presence of reactive oxygen species generators like hydrogen peroxide (H₂O₂). tandfonline.comtandfonline.com Photodegradation pathways can include dealkylation (cleavage of the N-ethyl group) and hydroxylation of the ring, eventually leading to the formation of cyanuric acid as a stable intermediate. csbsju.edutandfonline.com

Microbial Degradation: This is a major pathway for the breakdown of s-triazines in soil and water. nih.govnih.gov Numerous bacterial strains, such as those from the Arthrobacter and Pseudomonas genera, have been identified that can utilize triazines as a source of nitrogen and sometimes carbon. nih.govmdpi.comnih.gov The enzymatic degradation typically proceeds through a series of hydrolytic steps, catalyzed by enzymes like atrazine (B1667683) chlorohydrolase (for chlorinated triazines) and other amidohydrolases. nih.govacs.org Common metabolic steps include:

N-Dealkylation: Removal of the N-ethyl group. csbsju.edunih.gov

Hydroxylation: Replacement of other substituents (like chlorine in herbicides) with hydroxyl groups.

Ring Cleavage: The resulting cyanuric acid is then hydrolyzed in three steps to yield ammonia and carbon dioxide. nih.govnih.gov

The rate and extent of these degradation processes are highly dependent on environmental factors such as temperature, pH, soil type, organic matter content, and the presence of specific microbial communities. mdpi.com

| Degradation Method | Key Processes | Common Intermediates / Products | Influencing Factors |

| Hydrolysis | Cleavage of substituent groups; Ring cleavage. unl.eduutwente.nl | Hydroxylated triazines, Cyanuric acid, NH₃, CO₂. utwente.nlnih.gov | pH, Catalytic surfaces. unl.edu |

| Photodegradation | Dealkylation, Dechlorination, Hydroxylation. csbsju.edutandfonline.com | Dealkylated triazines, Hydroxytriazines, Cyanuric acid. tandfonline.com | UV light, TiO₂, H₂O₂. acs.orgtandfonline.com |

| Microbial Degradation | Enzymatic hydrolysis (N-dealkylation, dechlorination). nih.govnih.gov | Dealkylated triazines, Hydroxytriazines, Cyanuric acid, NH₃, CO₂. nih.govnih.gov | Microbial population, Temperature, pH, Nutrients. mdpi.com |

Applications and Potential in Chemical Sciences Excluding Prohibited Areas

Role as Building Blocks in Organic Synthesis of Complex Molecules

The 1,3,5-triazine (B166579) scaffold, the core of 1-Ethyl-1,3,5-triazinane-2,4-dione, is a valuable building block in organic synthesis due to its adaptable and predictable reactivity. nih.govmdpi.com The facile and sequential substitution of functional groups on the triazine ring allows for the construction of a wide array of complex molecules. nih.gov A common and cost-effective starting material for many 1,3,5-triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. nih.govresearchgate.netresearchgate.net The chlorine atoms on cyanuric chloride can be replaced by various nucleophiles, such as alcohols, amines, and thiols, in a controlled, stepwise manner. nih.govresearchgate.net This controlled reactivity is often achieved by adjusting the reaction temperature, with the first substitution occurring at low temperatures (below 0 °C), the second at room temperature, and the third requiring elevated temperatures (above 60 °C). nih.gov

This stepwise functionalization enables the synthesis of both symmetrical and unsymmetrical triazine derivatives, making them ideal for creating diverse molecular architectures. nih.gov For instance, they have been employed as scaffolds in combinatorial chemistry and as building blocks for peptidomimetics. researchgate.net The versatility of the triazine core has led to its incorporation into various complex structures, including those with potential biological activity. mdpi.comijpsr.info

Contributions to Supramolecular Chemistry and Self-Assembly

The 1,3,5-triazine unit is a cornerstone in the field of supramolecular chemistry, primarily due to its capacity for forming well-defined, non-covalent interactions. researchgate.net These interactions, including hydrogen bonding and π-π stacking, drive the self-assembly of triazine-based molecules into larger, organized structures. nih.gov The resulting supramolecular architectures can range from one-dimensional chains to complex three-dimensional networks. researchgate.net

The ability of 2,4-diamino-1,3,5-triazine derivatives to form strong, triple hydrogen bonds is a key feature exploited in host-guest chemistry and the creation of organized molecular aggregates. mdpi.com The predictable nature of these interactions has allowed for the design of custom-made functional materials with applications in catalysis, anion recognition, and sensing. researchgate.net The triazine ring's tendency to engage in stacking interactions further stabilizes these self-assembled structures. researchgate.net Researchers have successfully utilized 1,3,5-triazine derivatives as building blocks for constructing monodisperse oligomers, including linear and branched structures, macrocycles, and dendrimers, all of which exhibit interesting molecular recognition and self-assembly properties. nih.govrsc.org

Development in Materials Science (e.g., Polymers, Functional Materials)

In materials science, 1,3,5-triazine derivatives have proven to be valuable components for the development of a wide range of functional materials, including polymers and photo- and electroluminescent materials. rsc.orgdntb.gov.ua The triazine ring's inherent thermal stability and the ease with which it can be functionalized make it an attractive monomer for polymerization reactions. dntb.gov.uaresearchgate.net

These triazine-based polymers have found applications in various fields. For example, they have been used to create polymers for the immobilization of silver nanoparticles and as intumescent flame retardants for materials like polypropylene. dntb.gov.ua Furthermore, extensive research has been conducted on the synthesis and application of triazine derivatives in electroluminescent devices, phosphorescent emitters, and as hole transport materials for perovskite solar cells. rsc.org The versatility of the triazine core allows for the design of star-shaped molecules and hyper-branched polymers with applications in multilayer data storage and as fluorescent sensors. rsc.org

Applications in Analytical Chemistry (e.g., Reagents, Separation Sciences)

Derivatives of 1,3,5-triazine have a history of use in analytical chemistry, where they serve as complexation agents and reagents. researchgate.net Their ability to interact with other molecules through specific binding mechanisms makes them suitable for various analytical applications.

One notable application is their use as activating reagents for carboxylic acids in organic synthesis, facilitating the formation of esters and amides. nih.gov For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a well-known coupling reagent. researchgate.net In separation sciences, polymer-clay composites containing triazine derivatives have been studied for the filtration of triazine herbicides from water. nih.gov These composites exhibit high binding affinity and rapid adsorption kinetics for certain herbicides, making them effective for water purification. nih.gov The specific interactions, such as hydrogen bonds and π-π stacking, between the triazine herbicides and the polymer matrix are crucial for their removal. nih.gov

Agrochemistry Applications (e.g., Herbicidal Activity, Mechanistic Studies)

The triazine family of compounds has had a revolutionary impact on agriculture, with many derivatives being used as effective and safe herbicides for over half a century. dnsgb.com.ua These compounds are known to interfere with vital processes in weeds, leading to their control.

While the specific compound this compound is not a primary herbicide itself, the broader class of triazine herbicides, such as atrazine (B1667683) and simazine, has been extensively studied. nih.govdnsgb.com.ua Research has focused on their mode of action, which often involves the inhibition of photosynthesis. dnsgb.com.ua Mechanistic studies have also investigated the environmental fate and potential health effects of these herbicides. dnsgb.com.uanih.gov Furthermore, there is ongoing research into synthesizing new triazine derivatives with improved herbicidal activity and selectivity. For example, studies on 1,3-substituted quinazolinedione derivatives have shown that certain compounds exhibit excellent herbicidal efficacy against dicotyledonous weeds. arkat-usa.org

Future Research Directions and Unexplored Avenues for 1 Ethyl 1,3,5 Triazinane 2,4 Dione

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and sustainable synthetic routes is a cornerstone of modern chemistry. For 1-Ethyl-1,3,5-triazinane-2,4-dione, future research could focus on moving beyond traditional methods, which often rely on the use of cyanuric chloride, a versatile but potentially hazardous reagent. researchgate.netnih.gov

Key areas for exploration include:

Catalyst-Free, Multi-Component Reactions: Inspired by recent successes in the synthesis of related triazinethiones, researchers could develop one-pot reactions that combine readily available starting materials without the need for a catalyst. nih.gov This approach offers the benefits of reduced cost, simplified purification, and a more environmentally friendly process. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of other triazine derivatives. organic-chemistry.org Investigating its application to the synthesis of this compound could lead to more efficient and rapid production.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. Adapting the synthesis of this compound to a flow chemistry setup would be a significant advancement.

| Synthetic Method | Potential Advantages |

| Catalyst-Free Multi-Component Reactions | Cost-effective, environmentally friendly, simplified purification nih.gov |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields organic-chemistry.org |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like NMR and FTIR are crucial for structural confirmation, future research should employ more advanced methods to study the dynamic behavior of this compound. nih.gov The tautomerism observed in similar triazine structures, such as the equilibrium between dione (B5365651) and hydroxy-one forms in solution, highlights the need for such investigations. thieme-connect.de

Advanced techniques to be considered:

2D NMR Spectroscopy: Techniques like EXSY (Exchange Spectroscopy) can provide detailed information about the rates and mechanisms of tautomeric exchange and other dynamic conformational processes.

Femtosecond Transient Absorption Spectroscopy: This ultrafast technique can be used to probe the excited-state dynamics of the molecule, which is crucial for understanding its photochemical properties and potential applications in areas like photocatalysis.

In-situ Spectroscopic Monitoring: Combining spectroscopic techniques with reaction vessels (e.g., in-situ IR or Raman spectroscopy) will allow for real-time monitoring of the formation of this compound and any reaction intermediates, providing valuable mechanistic insights.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials and drug discovery. nih.govyoutube.com For this compound and its analogs, these computational tools can accelerate the design and prediction of novel compounds with desired properties.

Potential applications of AI and ML include:

Predictive Modeling: Machine learning models, particularly graph neural networks, can be trained on existing data to predict the properties of new, unsynthesized triazinane derivatives with high accuracy. researchgate.net This can significantly reduce the time and cost associated with experimental screening.

Inverse Design: By defining a set of desired properties, inverse design algorithms can propose novel molecular structures, including derivatives of this compound, that are likely to exhibit those properties. youtube.comyoutube.com

Generative Models: Generative Adversarial Networks (GANs) can be employed to generate novel chemical structures that are similar to known active compounds, providing a starting point for new synthetic targets. youtube.com

| AI/ML Application | Potential Impact |

| Predictive Modeling | Accelerated screening of new compounds researchgate.net |

| Inverse Design | Rational design of molecules with specific functions youtube.comyoutube.com |

| Generative Models | Discovery of novel chemical scaffolds youtube.com |

Elucidation of Complex Reaction Mechanisms and Intermediates

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and exploring its reactivity. The parent 1,3,5-triazine (B166579) ring is known to undergo ring-cleavage reactions in the presence of nucleophiles. thieme-connect.deresearchgate.net

Future research should focus on:

Computational Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and calculate the energies of intermediates, providing a detailed picture of the reaction mechanism.

Trapping of Reactive Intermediates: Designing experiments to trap and characterize any short-lived intermediates formed during the synthesis or subsequent reactions of this compound will provide direct evidence for the proposed mechanisms.

Kinetic Studies: Detailed kinetic analysis of the formation and reactions of the compound under various conditions will help to elucidate the rate-determining steps and optimize reaction protocols.

Non-Biological Applications in Emerging Fields

While many triazine derivatives have been explored for their biological activity, there is a growing interest in their application in materials science and other non-biological fields. researchgate.net

Potential non-biological applications for this compound and its derivatives include:

Polymer Chemistry: The dione functionality presents opportunities for its use as a monomer in the synthesis of novel polymers with unique thermal and mechanical properties.

Organic Electronics: The electron-deficient nature of the triazine ring suggests potential applications in organic light-emitting diodes (OLEDs) or as components of organic semiconductors.

Coordination Chemistry: The nitrogen and oxygen atoms in the ring can act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.